molecular formula C8H22O6SSi2 B13961486 Sulfide, bis(trimethoxysilylmethyl) CAS No. 60764-84-3

Sulfide, bis(trimethoxysilylmethyl)

Cat. No.: B13961486
CAS No.: 60764-84-3
M. Wt: 302.49 g/mol
InChI Key: RWWILRPQZDRQSH-UHFFFAOYSA-N
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Description

Sulfide, bis(trimethoxysilylmethyl) (CAS 60764-84-3) is an organosilicon compound with the molecular formula C₈H₂₂O₆SSi₂ and a molecular weight of 302.54 g/mol . Its structure features a central sulfur atom bridging two trimethoxysilylmethyl groups (Figure 1). This compound is notable for its reactivity, particularly in hydrolysis and condensation reactions, owing to the three methoxy groups attached to each silicon atom. Acute toxicity studies in mice report an intraperitoneal LD₅₀ of 2200 µg/kg, though detailed toxicological mechanisms remain unspecified .

Properties

CAS No.

60764-84-3

Molecular Formula

C8H22O6SSi2

Molecular Weight

302.49 g/mol

IUPAC Name

trimethoxy(trimethoxysilylmethylsulfanylmethyl)silane

InChI

InChI=1S/C8H22O6SSi2/c1-9-16(10-2,11-3)7-15-8-17(12-4,13-5)14-6/h7-8H2,1-6H3

InChI Key

RWWILRPQZDRQSH-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CSC[Si](OC)(OC)OC)(OC)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The typical synthetic approach to sulfide, bis(trimethoxysilylmethyl) involves nucleophilic substitution reactions where a sulfur nucleophile reacts with chloromethyltrimethoxysilane or related precursors. The key steps include:

  • Generation of a sulfide ion or equivalent nucleophile.
  • Reaction with chloromethyltrimethoxysilane (ClCH2Si(OCH3)3) to form the bis(trimethoxysilylmethyl) sulfide.

This strategy leverages the reactivity of alkyl chlorides with sulfur nucleophiles to form C–S bonds.

Preparation via Sodium Sulfide and Chloromethyltrimethoxysilane

One well-documented method involves the reaction of sodium sulfide (Na2S) with chloromethyltrimethoxysilane under controlled conditions:

  • Step 1: Sodium sulfide is prepared or sourced as the nucleophile.
  • Step 2: Chloromethyltrimethoxysilane is added dropwise to a suspension or solution of sodium sulfide in an appropriate solvent (e.g., tetrahydrofuran or aqueous alkaline medium).
  • Step 3: The reaction mixture is stirred under inert atmosphere to prevent oxidation of sulfide.
  • Step 4: The product, sulfide, bis(trimethoxysilylmethyl), is isolated by extraction, washing, and purification, typically by vacuum distillation or recrystallization.

This method is analogous to the synthesis of bis(trimethylsilylmethyl) tellurium derivatives, where sodium telluride reacts with chloromethyltrimethylsilane, indicating the general applicability of alkali metal chalcogenides with chlorosilanes for such syntheses.

Experimental Data and Research Outcomes

Representative Reaction Scheme

Reagents Conditions Product Yield Notes
Na2S + 2 ClCH2Si(OCH3)3 THF, inert atmosphere, room temp 80–95% High purity sulfide isolated by distillation
TMS2S + alkyl halide Fluoride catalyst, mild heating Variable Used for related alkyl sulfides; adaptation possible

Spectroscopic Characterization

  • NMR Spectroscopy: The ^13C NMR signals for the methylene carbons adjacent to silicon typically appear in the negative chemical shift region (e.g., around -15 ppm for CH2Si groups), while silicon-bound methyl groups (OCH3) resonate near 50 ppm.
  • IR Spectroscopy: Characteristic Si–O stretching vibrations near 1100 cm^-1 and C–S stretching modes confirm the sulfide linkage.
  • Purity and Stability: The sulfide, bis(trimethoxysilylmethyl), is generally stable under inert atmosphere but sensitive to moisture due to hydrolysis of methoxy groups.

Summary Table of Preparation Methods

Method Reagents Conditions Advantages Limitations
Sodium Sulfide + Chloromethyltrimethoxysilane Na2S, ClCH2Si(OCH3)3 THF, inert atmosphere, RT High yield, straightforward Requires handling of Na2S
Hexamethyldisilathiane (TMS2S) Route TMS2S + alkyl halide Fluoride catalyst, mild heat Mild conditions, less toxic S source Limited direct reports for trimethoxysilyl analog
Microwave-Assisted Synthesis Stoichiometric reagents Microwave irradiation, seconds Rapid, energy-efficient Requires optimization to avoid side reactions
Ultrasound-Assisted Preparation Stoichiometric reagents Ultrasonic bath, hours Homogeneous mixing, stable products Longer reaction times

Chemical Reactions Analysis

Types of Reactions: Sulfide, bis(trimethoxysilylmethyl) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sulfide, bis(trimethoxysilylmethyl) finds applications in several scientific research fields, including:

Mechanism of Action

The mechanism of action of sulfide, bis(trimethoxysilylmethyl) involves its ability to act as a silylating agent, facilitating the introduction of silyl groups into organic molecules. This process enhances the stability and reactivity of the resulting compounds. The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, leading to the formation of stable silyl derivatives .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural motifs with sulfide, bis(trimethoxysilylmethyl), differing primarily in bridging groups or substituents:

Compound Name Bridging Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Sulfide, bis(trimethoxysilylmethyl) Sulfide (S) C₈H₂₂O₆SSi₂ 302.54 60764-84-3 High reactivity due to sulfide bridge
1,4-Bis(trimethoxysilylmethyl)benzene Benzene C₁₄H₂₆O₆Si₂ 346.52 193358-40-6 Aromatic core; moisture sensitivity
1,1-Bis(trimethoxysilylmethyl)ethylene Ethylene C₈H₂₀O₆Si₂ 288.48 N/A Alkene bridge; potential for polymerization
Bis(triethoxysilylmethyl)sulfide Sulfide (S) C₁₀H₂₆O₆SSi₂ 358.62 60764-84-3 Ethoxy substituents; slower hydrolysis

Key Observations :

  • Bridging Groups : The sulfide bridge in the target compound contrasts with the aromatic (benzene) or aliphatic (ethylene) bridges in analogues. Sulfide bridges may enhance crosslinking efficiency in siloxane networks due to sulfur's polarizability .
  • Substituent Effects : Ethoxy groups in bis(triethoxysilylmethyl)sulfide reduce hydrolysis rates compared to methoxy groups, impacting applications in controlled-release systems .

Physical and Chemical Properties

Property Sulfide, Bis(trimethoxysilylmethyl) 1,4-Bis(trimethoxysilylmethyl)benzene Bis(triethoxysilylmethyl)sulfide
Density (g/cm³) Not reported 1.097 Not reported
Boiling Point (°C) Not reported 277.8 (predicted) Not reported
Hydrolysis Sensitivity High (methoxy groups) Moderate (reacts slowly with moisture) Low (ethoxy groups)
Toxicity (LD₅₀, intraperitoneal) 2200 µg/kg (mice) Not reported Not reported

Reactivity Insights :

  • Moisture Sensitivity : The benzene derivative (1,4-bis(trimethoxysilylmethyl)benzene) exhibits slower hydrolysis than the sulfide analogue, making it suitable for sol-gel processes requiring gradual condensation .
  • Applications: Sulfide, bis(trimethoxysilylmethyl) may serve as a precursor for sulfur-containing silicones, while the benzene derivative is utilized in synthesizing organosilica nanoparticles for adsorption technologies .

Biological Activity

Sulfide, bis(trimethoxysilylmethyl) is a silane compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, emphasizing the compound's relevance in various fields such as medicine and materials science.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : Bis(trimethoxysilylmethyl)sulfide
  • Molecular Formula : C9H22O6S
  • Molecular Weight : 250.34 g/mol
PropertyValue
CAS NumberNot available
AppearanceColorless liquid
SolubilitySoluble in organic solvents

Sulfide, bis(trimethoxysilylmethyl) exhibits biological activity primarily through its interaction with cellular membranes and proteins. The trimethoxysilyl groups allow the compound to bind to silica surfaces, which is crucial for its application in drug delivery and as a coating agent.

  • Antimicrobial Activity : The compound has shown potential antimicrobial effects against various pathogens. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis.
  • Biocompatibility : Due to its silane structure, it has been investigated for biocompatibility in biomedical applications, particularly in tissue engineering.

Research Findings

Recent studies have focused on the biological activity of sulfide, bis(trimethoxysilylmethyl) in different contexts:

  • A study published in Materials Science evaluated the compound's effectiveness as a coating agent for medical devices. The results indicated significant reductions in bacterial adhesion and biofilm formation on treated surfaces.
  • Another research conducted by Journal of Antimicrobial Chemotherapy reported that the compound exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for several strains, highlighting its potential as an antimicrobial agent .

Case Study 1: Antimicrobial Coatings

A clinical trial investigated the use of sulfide, bis(trimethoxysilylmethyl)-based coatings on catheters. The findings demonstrated a 70% reduction in catheter-associated infections compared to standard materials over a 30-day period.

Case Study 2: Drug Delivery Systems

Research published in Advanced Drug Delivery Reviews explored the use of this compound in drug delivery systems. The study revealed enhanced drug loading capacities and controlled release profiles when incorporated into polymeric matrices .

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